2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole: is a compound with an intriguing structure. Let’s break it down:
Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, and DNA bases.
Preparation Methods
Synthetic Routes::
- The resulting azetidin-3-yloxy can then react with 1-methyl-1H-imidazole (prepared separately) to form 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole .
Azetidin-3-yloxy: is a key component. It can be synthesized by reacting (a four-membered ring containing one nitrogen atom) with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound. Unfortunately, specific industrial routes are not widely documented.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at various positions on the imidazole ring are possible.
Common Reagents: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions can yield diverse products, including derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA).
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other imidazole derivatives, such as clemizole, etonitazene, and omeprazole, share structural features.
Uniqueness: Highlight its distinct properties compared to these compounds.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-8(11)6-12-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
UWSVRAYWEWNNSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1COC2CNC2 |
Origin of Product |
United States |
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